(R)-(-)-1-Indanol
Overview
Description
(R)-(-)-1-Indanol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426269 | |
Record name | (R)-(-)-1-Indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-64-3 | |
Record name | (R)-(-)-1-Indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-(-)-1-Indanol be used to determine the enantiomeric purity of substances?
A: Yes, this compound can be particularly useful in determining the enantiomeric purity of substances. Research has shown that the racemic form of 1-Indanol, a mixture of this compound and its enantiomer (S)-(+)-1-Indanol, can exist either as a conglomerate or a racemic compound. By analyzing the binary fusion diagrams derived from melting point investigations of these mixtures, it's possible to accurately determine enantiomeric purities, especially within the 80-100% enantiomeric excess (ee) range []. This method proves valuable for purity assessments in various chemical and pharmaceutical applications.
Q2: How is this compound used in chiral chromatography?
A: this compound and its enantiomer are employed to understand chiral separation mechanisms in chromatography. Studies using cellulose tribenzoate-based chiral stationary phases demonstrated the distinct adsorption energy distributions (AED) of (R)- and (S)-1-indanol []. This finding suggests different interactions between each enantiomer and the chiral stationary phase, highlighting the importance of chiral selectors in separating enantiomers for pharmaceutical and analytical purposes.
Q3: Has this compound been used in studying intermolecular interactions?
A: Yes, researchers have utilized this compound to investigate chirality effects on intermolecular interactions. Specifically, studies employing Resonance Enhanced Two-Photon Ionization (R2PI) spectroscopy in supersonic beams have explored the complexation of (R)-(+)-1-phenyl-1-ethanol with various chiral solvent molecules, including (R)- and (S)- isomers of alcohols and amines []. This research provides valuable insights into the influence of chirality on molecular recognition and interaction energies, crucial for understanding enantioselective processes in chemical and biological systems.
Q4: What are the applications of this compound in the synthesis of chiral compounds?
A: this compound acts as a valuable starting material and intermediate in synthesizing more complex chiral molecules. One study highlights its role as a product derived from the reaction of a specific oxazaborolidine catalyst, synthesized from (S)-proline []. This catalyst and, consequently, this compound, can be instrumental in various asymmetric synthesis reactions, leading to enantiomerically enriched compounds with potential applications in pharmaceuticals, agrochemicals, and other fine chemical industries.
Q5: Are there any biological applications of this compound?
A: Yes, this compound is used to study enzymatic reactions and microbial metabolism. One research paper describes the stereospecific oxidation of both (R)- and (S)-1-indanol by naphthalene dioxygenase (NDO) from a specific Pseudomonas bacteria strain []. This research helps elucidate the enzyme's stereospecificity and its potential in biocatalysis, particularly for producing enantiomerically pure compounds for pharmaceutical and fine chemical applications.
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